An In-depth Technical Guide to (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
An In-depth Technical Guide to (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its stereospecific configuration and the presence of a fluorine atom make it a valuable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of the AKT inhibitor, Capivasertib.
Chemical and Physical Properties
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a white to off-white solid at room temperature. The fluorine substitution on the phenyl ring can enhance the metabolic stability and binding affinity of derivative compounds.[1]
Table 1: Chemical and Physical Properties of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | N/A |
| CAS Number | 228422-49-9 | [1][2] |
| Molecular Formula | C₉H₁₂FNO | [2] |
| Molecular Weight | 169.20 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available. The chloro-analog, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, has a melting point of 53-56 °C.[3] | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Data not available | N/A |
| Purity | Typically >97% | N/A |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the amino and phenyl groups, the methylene protons of the propanol backbone, and the protons of the amino and hydroxyl groups. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.5 ppm. The methine proton would be a multiplet around 4.0-4.5 ppm. The methylene protons would appear as multiplets in the upfield region. The amino and hydroxyl protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would display signals for the nine carbon atoms. The aromatic carbons would resonate in the downfield region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The carbon bearing the amino group would appear around 50-60 ppm, and the carbons of the propanol chain would be in the upfield region.
FT-IR Spectroscopy
The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration would appear in the range of 1000-1400 cm⁻¹.
Experimental Protocols
Synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
A detailed, step-by-step experimental protocol for the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is not publicly available. However, a general approach for the asymmetric synthesis of chiral β-amino alcohols involves the reduction of a corresponding β-amino ketone or the ring-opening of a chiral epoxide.
One plausible synthetic route, based on the synthesis of its chloro-analog, could involve the following conceptual steps[3]:
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Preparation of a suitable precursor: This could be a β-keto ester or a similar compound.
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Asymmetric amination: Introduction of the amino group in a stereospecific manner, often employing a chiral auxiliary or a chiral catalyst.
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Reduction of the carbonyl group: Reduction of the ketone or ester functionality to the corresponding alcohol.
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Deprotection: Removal of any protecting groups used during the synthesis.
A biosynthetic method for a similar chloro-analog has also been described, utilizing a transaminase enzyme to catalyze the asymmetric amination of a hydroxyketone precursor.[3]
Caption: Generalized synthetic workflow for chiral β-amino alcohols.
Role in Drug Development: Synthesis of Capivasertib (AZD5363)
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a key chiral intermediate in the synthesis of Capivasertib (AZD5363), a potent pan-AKT inhibitor.[1] The (S)-stereochemistry of this building block is critical for the biological activity of the final drug molecule.
The synthesis of Capivasertib from this intermediate generally involves the coupling of the amino alcohol with a substituted pyrimidine core structure, followed by further chemical modifications.
Caption: Simplified workflow for the synthesis of Capivasertib.
Biological Context: The PI3K/AKT/mTOR Signaling Pathway
Capivasertib, synthesized from (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, is a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival. Capivasertib inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby blocking these downstream effects.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.
Safety and Handling
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
(s)-3-Amino-3-(4-fluorophenyl)propan-1-ol is a synthetically important chiral intermediate with direct relevance to the development of modern cancer therapeutics. Its well-defined stereochemistry and the presence of a fluorophenyl group make it an ideal building block for creating potent and selective drug candidates like Capivasertib. A thorough understanding of its chemical properties and its role in key signaling pathways is essential for researchers and drug development professionals working in the field of oncology and medicinal chemistry. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.
